molecular formula C8H6BrNO B572375 2-Bromo-6-methoxybenzonitrile CAS No. 1245647-50-0

2-Bromo-6-methoxybenzonitrile

Cat. No.: B572375
CAS No.: 1245647-50-0
M. Wt: 212.046
InChI Key: BRGJGSKDCPXSHB-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is characterized by a bromine atom at the second position and a methoxy group at the sixth position on a benzonitrile ring. This compound is a pale-yellow to yellow-brown solid and is commonly used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxybenzonitrile typically involves the bromination of 6-methoxybenzonitrile. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of more efficient brominating agents and advanced purification techniques. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-methoxybenzonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxybenzonitrile depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst. The bromine atom is replaced by a carbon-carbon bond, forming the final product .

Comparison with Similar Compounds

  • 2-Bromo-4-methoxybenzonitrile
  • 2-Bromo-5-methoxybenzonitrile
  • 2-Bromo-3-methoxybenzonitrile

Uniqueness: 2-Bromo-6-methoxybenzonitrile is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable intermediate in the synthesis of certain bioactive compounds and materials .

Properties

IUPAC Name

2-bromo-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGJGSKDCPXSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677408
Record name 2-Bromo-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-50-0
Record name 2-Bromo-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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